E‑Styrylsulfonamide vs. Benzenesulfonamide: A 1200‑Fold Gain in ETₐ Receptor Selectivity (Class‑Level SAR)
In a congeneric series of pyrimidine‑based endothelin receptor antagonists, replacing the benzenesulfonamide group (Ro47‑0203/Bosentan) with a 2‑phenylethenesulfonamide moiety (compound 5a) converted a non‑selective ETₐ/ETB profile into an ETₐ‑selective profile. Further optimisation gave compound 5n with an ETₐ IC₅₀ of 2.1 nM and an ETB/ETₐ selectivity ratio of 1200 [REFS‑1]. While 3‑(2‑phenylethenesulfonamido)benzoic acid was not itself tested in this study, it shares the identical 2‑phenylethenesulfonamide pharmacophore that was shown to be the key driver of selectivity improvement.
| Evidence Dimension | ETA receptor selectivity ratio (ETB/ETA) |
|---|---|
| Target Compound Data | Class‑level: 2‑phenylethenesulfonamide‑containing compound 5n ETₐ IC₅₀ = 2.1 nM |
| Comparator Or Baseline | Bosentan (benzenesulfonamide): ETₐ IC₅₀ ~4 nM, ETB/ETₐ ratio ~1 |
| Quantified Difference | ETB/ETₐ ratio improved from ~1 to 1200 (≈1200‑fold selectivity gain); ETₐ potency improved ~2‑fold |
| Conditions | Human recombinant ETₐ and ETB receptor binding assays, [¹²⁵I]‑endothelin‑1 displacement, expressed in CHO cells [REFS‑1] |
Why This Matters
For a researcher designing ETₐ‑selective probes, a 2‑phenylethenesulfonamide scaffold offers a validated selectivity handle that is absent in generic benzenesulfonamide building blocks, directly informing procurement of the styryl‑substituted rather than the simpler aryl‑sulfonamide intermediate.
- [1] K. Maeda et al., “Ethenesulfonamide Derivatives, a Novel Class of Orally Active Endothelin‑A Receptor Antagonists,” Chem. Pharm. Bull., vol. 49, no. 5, pp. 606‑612, 2001. https://doi.org/10.1248/cpb.49.606 View Source
